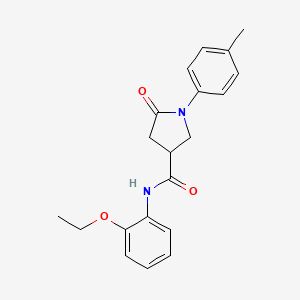
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPM-1 belongs to the class of pyrrolidinecarboxamide compounds and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly those involved in the regulation of neuronal excitability. N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of GABA receptors, which are involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity. N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a highly potent compound that exhibits a wide range of biological activities. It is also relatively easy to synthesize in large quantities, making it a cost-effective option for researchers. However, N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It has been found to exhibit poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential area of investigation is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential use in the treatment of epilepsy and other seizure disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and to identify potential targets for its therapeutic use.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-ethoxybenzoyl chloride and 4-methylphenylhydrazine in the presence of triethylamine and acetonitrile. The resulting product is then subjected to cyclization using acetic anhydride and pyridine to yield N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity in animal models of epilepsy. N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-7-5-4-6-17(18)21-20(24)15-12-19(23)22(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUJLBGJOPKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(phenylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5403028.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)
![7-acetyl-3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403059.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(2-methyl-6-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403060.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5403082.png)

![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)
![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)